7-Methoxy-1-naphthaldehyde-d3
Description
Properties
CAS No. |
1346604-99-6 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
189.228 |
IUPAC Name |
7-(trideuteriomethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3/i1D3 |
InChI Key |
WYDUFXRPFJPXGH-FIBGUPNXSA-N |
SMILES |
COC1=CC2=C(C=CC=C2C=O)C=C1 |
Synonyms |
7-(Methoxy-d3)-1-naphthalenecarboxaldehyde; MONAL 71-d3; |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Deuterated Naphthaldehydes
Regioselective Deuteration Approaches for Aldehyde Functional Groups
Achieving regioselectivity is paramount when targeting the aldehyde proton for deuteration, avoiding unwanted exchange at other positions in the molecule. Several catalytic systems have been developed to facilitate this specific transformation. These methods largely fall into two main categories: organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), and transition metal catalysis. nih.gov
N-Heterocyclic Carbene (NHC) Catalyzed Hydrogen-Deuterium Exchange (HDE) Processes
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for promoting the hydrogen-deuterium exchange (HDE) at the formyl position of aldehydes. researchgate.netresearchgate.net This method utilizes the unique ability of NHCs to reversibly form a Breslow intermediate with the aldehyde. nih.govmdpi.com The process is typically carried out in the presence of a deuterium (B1214612) source, most commonly deuterium oxide (D₂O), which is both cost-effective and readily available. researchgate.net The reversible nature of the Breslow intermediate formation is crucial for driving the reaction towards the deuterated product, especially when D₂O is used in excess. nih.govnih.gov This approach represents a direct method for the deuteration of the formyl group, contrasting with indirect methods that involve multiple synthetic steps like the reduction of esters or amides followed by oxidation. nih.gov
The efficiency of the NHC-catalyzed HDE reaction is highly dependent on the optimization of the catalytic system and various reaction parameters. The choice of the NHC catalyst, base, solvent, and temperature all play critical roles in achieving high deuterium incorporation and product yield. nih.govnih.gov
For aromatic aldehydes, including naphthaldehyde derivatives, the reaction conditions need to be tailored to the specific substrate. nih.gov Key parameters that are often optimized include:
NHC Catalyst Structure: The electronic and steric properties of the NHC catalyst can significantly influence the reaction outcome. Different NHC precursors, such as those based on thiazolium or triazolium salts, may be screened to find the optimal catalyst for a given substrate. researchgate.netchemrxiv.org
Base: A base is required to generate the free carbene from its salt precursor. The choice and amount of base, whether organic (e.g., DBU) or inorganic (e.g., cesium carbonate), must be carefully selected to facilitate catalysis while minimizing side reactions. nih.govresearchgate.net
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Mixed solvent systems, such as D₂O and an organic co-solvent like cyclopentyl methyl ether, have been shown to be effective. researchgate.net
Temperature: The reaction temperature can influence the rate of both the desired HDE reaction and potential side reactions like benzoin (B196080) condensation. nih.govnih.gov
The optimization process aims to suppress competing and often irreversible side reactions, such as the benzoin condensation, thereby favoring the reversible HDE pathway. nih.govresearchgate.net By carefully tuning these parameters, high yields and deuterium incorporation levels (often >95%) can be achieved for a wide range of aromatic aldehydes. nih.govresearchgate.net
Table 1: Optimization of NHC-Catalyzed HDE for Aromatic Aldehydes
| Parameter | Variation | Observation |
|---|---|---|
| Catalyst | Thiazolium vs. Triazolium based NHCs | Substrate-dependent efficacy; catalyst screening is crucial. nih.gov |
| Base | DBU, Cs₂CO₃ | Optimal base and its stoichiometry minimize by-product formation. nih.govresearchgate.net |
| Solvent | D₂O, D₂O/organic co-solvent | Affects reactant solubility and reaction kinetics. researchgate.net |
| Temperature | Room temperature to elevated temperatures | Influences reaction rate and selectivity against side reactions. nih.gov |
The NHC-catalyzed HDE methodology exhibits a broad substrate scope, proving effective for a variety of aldehyde classes including aromatic, α,β-unsaturated, and aliphatic aldehydes. nih.gov For aromatic aldehydes, the reaction tolerates a wide range of functional groups and substitution patterns on the aromatic ring. nih.govresearchgate.net Both electron-rich and electron-poor aromatic aldehydes can be successfully deuterated, often with high to excellent levels of deuterium incorporation (95-99%). nih.gov
However, the method does have its limitations. One significant challenge is the potential for side reactions, with the irreversible benzoin condensation being the most common. nih.govnih.gov The reaction conditions must be carefully optimized to favor the desired reversible HDE over this competing pathway. For some substrates, particularly aliphatic aldehydes, deuteration at the α-position can occur. nih.gov While this can be a limitation, this issue can sometimes be addressed by subsequent treatment with a base in H₂O to selectively remove the α-deuterium. nih.gov Furthermore, the specific NHC catalyst and reaction conditions that are optimal for one class of aldehydes (e.g., aromatic) may not be suitable for others (e.g., enals), necessitating substrate-specific optimization. nih.gov
Transition Metal-Catalyzed Deuteration Strategies
Transition metal catalysis offers a complementary approach to NHC-mediated methods for the regioselective deuteration of aldehydes. acs.org These strategies often involve different mechanistic pathways and can provide alternative solutions for substrates that are challenging for NHC catalysis.
Palladium catalysts can be employed for the deoxygenative deuteration of aldehydes, which results in the formation of a deuterated methyl group (-CD₃) from the aldehyde functionality. researchgate.netresearchgate.net This transformation is distinct from the direct HDE of the formyl proton and involves a more complex reaction sequence. One approach utilizes a heterogeneous palladium catalyst supported on superwetting porous carbon (Pd/SPC). researchgate.netresearchgate.net
The proposed mechanism involves a successive deuteration pathway that includes:
Hydrogen Isotope Exchange (HIE): Initial exchange between H₂ and D₂O to generate D₂ in situ.
Deuterium Addition: Addition of deuterium across the carbonyl group to form a deuterated alcohol intermediate.
Deoxygenative Deuteration: Subsequent deuterogenolysis of the C-O bond to yield the fully deuterated methyl group. researchgate.netresearchgate.net
This method has been shown to be effective for aromatic aldehydes, such as 2-naphthaldehyde (B31174), leading to high deuterium incorporation in the resulting methyl group. researchgate.netresearchgate.net The efficiency of the catalyst is linked to the surface wettability and the electron-rich nature of the palladium species. researchgate.netresearchgate.net
A different palladium-catalyzed approach enables the deuterogenolysis of carbon-oxygen bonds in alcohols and ketones at room temperature using D₂ gas, which can be generated in situ from D₂O via electrocatalysis. nih.govdntb.gov.ua This highlights the versatility of palladium catalysis in achieving deuteration at positions adjacent to oxygen functionalities. nih.gov Furthermore, palladium-catalyzed hydrogen isotope exchange using a transient directing group strategy has been developed for the ortho-deuteration of aromatic aldehydes, showcasing the ability to target C-H bonds on the aromatic ring. acs.org
Ruthenium catalysts are also effective for promoting hydrogen isotope exchange, including the deuteration of aromatic carbonyl compounds. nih.govresearchgate.net A notable strategy involves the use of a catalytic transient directing group. nih.govresearchgate.net In this approach, an amine additive reacts in situ with the aldehyde to form a transient directing group, which then directs the ruthenium catalyst to activate and deuterate the C-H bonds at the ortho-positions of the aromatic ring. nih.govresearchgate.net
This methodology allows for selective deuteration of the aromatic core of the naphthaldehyde structure. By carefully choosing the reaction conditions, it is possible to achieve selective deuteration at either the ortho-positions, the α-carbonyl position, or both. nih.govresearchgate.net The use of D₂O as the deuterium source makes this an economically attractive method. nih.gov Mechanistic studies suggest that the C-H activation step is likely the rate-determining step in the catalytic cycle. nih.gov Ruthenium catalysts have also been shown to be effective for the deuteration of C(sp³)–H bonds directed by a sulfur atom and for the selective α,β-deuteration of bioactive amines, demonstrating the broad utility of ruthenium in C-H activation for deuteration. rsc.orgacs.org
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 7-Methoxy-1-naphthaldehyde-d3 |
| 2-naphthaldehyde |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Cesium carbonate |
Photoredox Catalytic Approaches for Formyl-Selective Deuteration
A prominent and mild method for the formyl-selective deuteration of naphthaldehydes involves a synergistic combination of photoredox catalysis and thiol catalysis. nih.govrsc.org This strategy utilizes visible light to drive a hydrogen atom transfer (HAT) process, specifically targeting the aldehyde's formyl C-H bond. nih.govresearchgate.net
The proposed mechanism initiates with the photoexcitation of a photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), by near-ultraviolet or visible light. nih.gov This generates an excited state of the catalyst capable of abstracting the hydrogen atom from the formyl group of the naphthaldehyde. This abstraction produces a reactive nucleophilic formyl radical. nih.gov
Concurrently, a thiol co-catalyst, like 2,4,6-triisopropylbenzenethiol, undergoes a rapid exchange with deuterium oxide (D₂O), which serves as an inexpensive and readily available deuterium source. nih.govnih.gov The resulting deuterated thiol then acts as the deuterium atom donor. The formyl radical abstracts a deuterium atom from the deuterated thiol, yielding the desired formyl-deuterated naphthaldehyde and a thiol radical. nih.gov The catalytic cycle is completed when the reduced photocatalyst regenerates both the active photocatalyst and the thiol catalyst by single-electron transfer (SET) with the thiol radical. nih.govnih.gov This dual catalytic system is highly selective for the formyl C-H bond due to the significant differences in bond dissociation energies (BDEs) between the formyl C-H, aryl C-H, and thiol S-H bonds, thus preventing unwanted side reactions on the aromatic ring. nih.govthieme.de
Isotopic Enrichment and Deuterium Incorporation Efficiency
The success of deuteration synthesis is measured by its isotopic enrichment and deuterium incorporation efficiency. Isotopic enrichment refers to the mole fraction of the desired isotope (deuterium) at a specific position in the molecule. nih.gov High efficiency is crucial for applications such as internal standards in mass spectrometry-based quantification, where a significant mass difference is required to avoid signal overlap. princeton.eduprinceton.edu
The synergistic photoredox and thiol catalysis method demonstrates excellent results in this regard. Studies on related naphthaldehyde substrates show high levels of deuterium incorporation. For instance, the deuteration of 2-naphthaldehyde using this method resulted in 94% deuterium incorporation with a 92% isolated yield. nih.gov Similarly, 6-methoxy-2-naphthaldehyde, a structurally related compound, achieved 92% deuterium incorporation with a 90% yield. nih.gov The efficiency can be slightly affected by steric hindrance; for example, 1-naphthaldehyde (B104281) showed a slightly lower incorporation of 90%, likely due to the more sterically hindered 1-position. nih.gov
Below is a table summarizing the research findings for the deuteration of various naphthaldehyde substrates using the photoredox catalytic method.
| Substrate | Isolated Yield (%) | Deuterium Incorporation (%) |
| 2-Naphthaldehyde | 92 | 94 |
| 6-Methoxy-2-naphthaldehyde | 90 | 92 |
| 1-Naphthaldehyde | - | 90 |
Data sourced from studies on synergistic photoredox and thiol catalysis. nih.gov
Green Chemistry Principles in Deuterated Compound Synthesis
The synthesis of deuterated compounds, including this compound, through photoredox catalysis aligns well with several core principles of green chemistry. researchgate.netuantwerpen.be This modern synthetic approach offers a more sustainable alternative to traditional methods.
Key principles embodied by this methodology include:
Safer Solvents and Auxiliaries: The use of D₂O as the deuterium source is a significant advantage. nih.govnih.gov D₂O is inexpensive, abundant, non-toxic, and environmentally benign compared to many other deuterating agents.
Design for Energy Efficiency: Photoredox catalysis is driven by visible light, often at ambient temperature and pressure. researchgate.net This harnesses a renewable energy source and avoids the need for high energy inputs typically associated with heating or high-pressure equipment. rsc.org
Atom Economy: The hydrogen isotope exchange (HIE) reaction is highly atom-economical. researchgate.net It directly substitutes a hydrogen atom with a deuterium atom, generating minimal waste byproducts.
Prevention of Waste: The high selectivity of the reaction for the formyl group minimizes the formation of side products, simplifying purification and preventing waste. nih.govresearchgate.net
By adhering to these principles, photoredox-catalyzed deuteration represents a significant step forward in the sustainable synthesis of isotopically labeled compounds.
Advanced Spectroscopic Applications of 7 Methoxy 1 Naphthaldehyde D3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound. For isotopically labeled compounds like 7-Methoxy-1-naphthaldehyde-d3, NMR is indispensable for confirming the position and extent of deuterium (B1214612) incorporation.
Quantitative Determination of Deuterium Incorporation Levels
The level of deuterium incorporation in this compound can be precisely determined using ¹H NMR spectroscopy. By comparing the integral of the residual, non-deuterated methoxy (B1213986) proton signal to the integrals of the aromatic protons on the naphthalene (B1677914) ring, a quantitative measure of isotopic enrichment can be calculated. For a highly enriched sample, the signal corresponding to the methoxy group protons would be significantly diminished or absent.
Illustrative ¹H NMR Data for Isotopic Purity Assessment:
| Signal Assignment | Chemical Shift (δ, ppm) (Hypothetical) | Integral Value (Non-deuterated) | Integral Value (Deuterated Sample) | Calculated Deuterium Incorporation |
| Aldehyde Proton (-CHO) | 9.85 | 1.00 | 1.00 | N/A |
| Aromatic Protons | 7.20 - 8.50 | 6.00 | 6.00 | N/A |
| Methoxy Protons (-OCH₃) | 4.05 | 3.00 | 0.03 | >99% |
This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.
Elucidation of Deuterium Positional Isomerism
The precise location of the deuterium atoms is confirmed by comparing the ¹H and ¹³C NMR spectra of the deuterated compound with its non-deuterated analog. In the case of this compound, the deuterium atoms are located on the methoxy group. This is confirmed in the ¹H NMR spectrum by the disappearance of the singlet corresponding to the -OCH₃ group. In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group (-OCD₃) would exhibit a characteristic triplet splitting pattern due to coupling with the three deuterium nuclei (spin I = 1), and its chemical shift would be slightly upfield compared to the non-deuterated counterpart due to the isotopic effect.
Application of Deuterium NMR (²H-NMR) in Structural Research
Deuterium NMR (²H-NMR) is a direct method for observing the deuterated positions in a molecule. A ²H-NMR spectrum of this compound would show a single resonance in the region expected for a methoxy group, confirming that the deuterium labeling is exclusively at this position. The chemical shift in ²H-NMR is nearly identical to that in ¹H-NMR, making spectral assignment straightforward. This technique provides a clean spectrum without the interference of proton signals, which is particularly useful for highly enriched compounds.
Mass Spectrometry (MS) for Isotopic Tracing and Purity Assessment
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for verifying the molecular weight of isotopically labeled compounds and assessing their isotopic purity.
High-Resolution Mass Spectrometry for Isotopic Fingerprinting
High-resolution mass spectrometry (HRMS) can distinguish between ions with very similar masses. For this compound, HRMS is used to confirm the exact mass, which will be higher than the non-deuterated analog due to the presence of three deuterium atoms. The molecular ion peak ([M]⁺) for the deuterated compound would be observed at a mass-to-charge ratio (m/z) approximately 3.018 Da higher than the unlabeled compound (C₁₂H₁₀O₂). The isotopic distribution pattern, or "isotopic fingerprint," will also be distinct, showing an intense peak for the d3 species.
Expected High-Resolution Mass Spectrometry Data:
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (Hypothetical) |
| 7-Methoxy-1-naphthaldehyde | C₁₂H₁₀O₂ | 186.0681 | 186.0680 |
| This compound | C₁₂H₇D₃O₂ | 189.0869 | 189.0868 |
This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.
Tandem Mass Spectrometry in Elucidating Labeled Metabolites
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and is particularly useful in metabolic studies where this compound might be used as a tracer. In an MS/MS experiment, the molecular ion of the deuterated compound is isolated and then fragmented. The resulting fragment ions provide information about the structure of the molecule. By comparing the fragmentation pattern of the deuterated compound to its non-deuterated analog, researchers can track the fate of the labeled methoxy group in metabolic pathways. For example, a fragment ion containing the methoxy group will have a mass shift of +3 Da, confirming the presence of the deuterium label in that part of the metabolized molecule.
Infrared (IR) and Raman Spectroscopy in Vibrational Mode Analysis of Deuterated Analogues
The analysis of deuterated analogues like this compound using Infrared (IR) and Raman spectroscopy offers profound insights into the vibrational characteristics of the molecule. Isotopic substitution, particularly the replacement of hydrogen with deuterium, is a powerful technique for assigning vibrational modes because it alters the vibrational frequencies in a predictable manner without significantly changing the molecule's electronic structure. libretexts.orgedurev.innih.gov
The primary effect of deuteration stems from the increase in reduced mass (µ) of the oscillator. libretexts.orgedurev.in According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass. When a hydrogen atom is replaced by a deuterium atom, the mass is approximately doubled. libretexts.org This leads to a significant decrease, by a factor of approximately √2 (or ~1.41), in the frequency of the vibrational modes associated with that atom. libretexts.orgyoutube.com This isotopic shift is most pronounced for modes that involve significant displacement of the substituted atom, such as stretching and bending vibrations. ajchem-a.com
For this compound, the deuterium atom is on the aldehyde group (-CDO). Therefore, the most significant changes in the IR and Raman spectra, compared to its non-deuterated counterpart, are expected for the aldehyde C-H vibrational modes.
Key Expected Spectral Shifts:
C-D Stretching Vibration: The aromatic C-H stretching vibrations in naphthaldehyde derivatives typically appear in the 3100-3000 cm⁻¹ region. mdpi.com The aldehydic C-H stretch is known to occur at a lower frequency, often in the 2900-2700 cm⁻¹ range. nih.gov Upon deuteration of the aldehyde group, the C-H stretching band is expected to shift to a much lower wavenumber, predicted to be in the 2200-2100 cm⁻¹ region. This clear shift helps in the unambiguous assignment of the aldehydic stretching mode, distinguishing it from aromatic C-H stretches. researchgate.net
C-D Bending Vibrations: The C-H in-plane and out-of-plane bending (rocking, wagging) vibrations, which appear in the fingerprint region (typically below 1500 cm⁻¹), will also shift to lower frequencies upon deuteration. researchgate.net For instance, C-D in-plane bending features for deuterated polycyclic aromatic hydrocarbons (PAHs) are found in the 9.5–12 µm (approximately 1050-830 cm⁻¹) region, while out-of-plane bends are located in the 14.5–17.9 µm (~690-560 cm⁻¹) region. researchgate.net These shifts provide valuable data for detailed vibrational assignments and for refining force field calculations in computational studies. nih.gov
The analysis of these shifts is not limited to simple identification. It provides a means to study vibrational coupling between different modes within the molecule. nih.gov By selectively deuterating specific sites, researchers can decouple vibrations and understand the flow of vibrational energy through the molecular framework. nih.gov
Below is a table summarizing the expected vibrational frequencies for key modes in this compound compared to its hydrogenated analogue, based on typical values for naphthaldehydes and the established principles of isotopic substitution.
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aldehyde C-H/C-D Stretch | 2900 - 2700 | ~2200 - 2100 |
| Carbonyl (C=O) Stretch | 1710 - 1680 | 1710 - 1680 |
| Naphthalene Ring C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| Aldehyde C-H/C-D In-Plane Bend | 1420 - 1380 | ~1050 - 950 |
| Methoxy (O-CH₃) Stretch | 1270 - 1230 (asym), 1075-1020 (sym) | 1270 - 1230 (asym), 1075-1020 (sym) |
| Aldehyde C-H/C-D Out-of-Plane Bend | 975 - 780 | ~700 - 550 |
Note: These are predicted values. The exact positions can be influenced by conjugation, electronic effects of the methoxy group, and intermolecular interactions.
UV-Visible Spectroscopy in Conjugated Systems (e.g., for AIEgens)
The electronic properties of this compound are dominated by its extensive conjugated π-electron system. UV-Visible spectroscopy is a key technique for probing the electronic transitions within such systems. researchgate.net The naphthaldehyde core, consisting of fused aromatic rings and a carbonyl group, acts as a chromophore that absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy orbitals (like the lowest unoccupied molecular orbital, LUMO). researchgate.net
The extent of conjugation directly influences the energy gap between the HOMO and LUMO. In molecules with larger conjugated systems, this energy gap is smaller, resulting in the absorption of lower-energy, longer-wavelength light. The presence of the methoxy group (-OCH₃), an electron-donating group, and the aldehyde group (-CHO), an electron-withdrawing group, further modulates the electronic structure and can lead to a redshift (bathochromic shift) in the absorption spectrum compared to unsubstituted naphthalene.
A particularly interesting application for molecules with a naphthaldehyde core is in the development of Aggregation-Induced Emission luminogens (AIEgens). AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution are induced to emit light intensely upon aggregation or in the solid state. This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE often involves the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In solution, these motions provide non-radiative pathways for the excited state to decay, quenching fluorescence. When the molecules aggregate, these motions are hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence.
Naphthaldehyde derivatives have been successfully used to construct AIEgens. For example, fluorophores synthesized through the Knoevenagel condensation of 6-methoxy-2-naphthaldehyde (an isomer of the title compound's precursor) with active methylene compounds have demonstrated significant AIE characteristics. These molecules are typically designed with rotatable components, such as Schiff bases or vinyl groups, attached to the naphthaldehyde platform. researchgate.netrsc.org
While the deuteration on the aldehyde group in this compound is not expected to significantly alter the UV-Visible absorption maxima (as these are primarily dependent on the electronic structure of the π-system), it can subtly influence the photophysical properties, including fluorescence quantum yields and lifetimes, by affecting the rates of non-radiative decay pathways involving C-H(D) vibrations.
The potential of this compound as a building block for AIEgens lies in its rigid, conjugated naphthalene core, which provides a good chromophoric base. By attaching molecular rotors to this core, novel fluorescent probes could be developed for applications in bioimaging and materials science. researchgate.netnih.gov
The following table presents typical photophysical data for AIEgens derived from a naphthaldehyde-based Schiff base, illustrating the properties that could be expected from systems incorporating the 7-Methoxy-1-naphthaldehyde core.
| Compound System | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | AIE Effect |
| Naphthaldehyde Schiff Base (HNP) | THF | ~380, ~470 | ~588 | Low | Weakly emissive in solution |
| Naphthaldehyde Schiff Base (HNP) | THF/Water (90% water) | - | ~588 | High | Strong fluorescence enhancement in aggregate state |
| HNP Solid (Yellow form) | Solid | - | 553 | High | Intense solid-state emission |
| HNP Solid (Red form) | Solid | - | 625 | High | Intense solid-state emission (red-shifted) |
Data is illustrative and based on properties of naphthaldehyde-based AIEgens reported in the literature. rsc.org
Mechanistic Investigations Utilizing 7 Methoxy 1 Naphthaldehyde D3
Kinetic Isotope Effect (KIE) Studies in Reaction Pathway Elucidation
The Kinetic Isotope Effect (KIE) is a powerful tool for deducing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD), in this case, deuterium (B1214612).
A primary kinetic isotope effect (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For a hypothetical reaction involving the aldehydic proton of 7-Methoxy-1-naphthaldehyde-d3, a significant primary KIE would indicate that the C-D bond is cleaved during the slowest step of the reaction.
A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state.
By measuring the rates of reaction for both the deuterated and non-deuterated 7-Methoxy-1-naphthaldehyde, chemists could determine if the cleavage of the aldehydic C-H(D) bond is the rate-determining step.
Table 1: Hypothetical KIE Values and Mechanistic Implications
| Reaction Type | Observed kH/kD | Interpretation |
| Hydride Transfer | > 2 | C-H(D) bond breaking is likely the rate-determining step. |
| Nucleophilic Addition | ~ 1 | C-H(D) bond is not broken in the rate-determining step. |
| Radical Abstraction | > 4 | Significant C-H(D) bond cleavage in the transition state. |
This table is illustrative and the actual values would depend on the specific reaction conditions.
Deuterium Labeling for Tracing Reaction Intermediates
Deuterium labeling is an invaluable technique for tracing the fate of specific atoms throughout a reaction sequence. By incorporating a deuterium atom at the aldehyde position of 7-Methoxy-1-naphthaldehyde, researchers could follow the pathway of this hydrogen atom. For example, in a rearrangement reaction, the final position of the deuterium label in the product molecule would reveal the migration pathway of the original aldehydic hydrogen, thus providing strong evidence for or against a proposed reaction intermediate.
Probing C-H Activation Mechanisms through Isotopic Exchange
C-H activation is a fundamentally important transformation in organic synthesis. If this compound were subjected to conditions that promote C-H activation, the presence or absence of deuterium in the product or recovered starting material could elucidate the mechanism. For instance, if the reaction proceeds via a reversible C-H activation step, one might observe H/D exchange with a protic solvent or other reagents, providing insight into the reversibility and nature of the C-H cleavage process.
Applications As an Isotopic Tracer in Complex Chemical and Biochemical Systems
Metabolic Flux Analysis and Pathway Elucidation using Stable Isotope Labeling
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. Stable isotope labeling is a cornerstone of MFA, providing crucial data for understanding cellular metabolism.
In proteomics and metabolomics, stable isotope labeling by amino acids in cell culture (SILAC) and other labeling strategies are used to compare protein and metabolite levels between different samples with high accuracy. While deuterated compounds are used in these fields, no studies were found that specifically utilize 7-Methoxy-1-naphthaldehyde-d3 for these purposes.
Isotopically labeled molecules are essential for tracing the flow of atoms through metabolic pathways. For example, tracers can reveal how cells utilize different carbon sources or the fate of oxygen atoms in cellular respiration. There is currently no available research detailing the use of this compound to trace carbon or oxygen fluxes in any biological process.
Investigating Organic Reaction Mechanisms with Deuterated Tracers
Deuterated compounds are frequently employed to probe the mechanisms of organic reactions. The kinetic isotope effect, where a C-D bond breaks more slowly than a C-H bond, can provide evidence for a particular reaction step. Although deuterated aldehydes are used in mechanistic studies, no literature could be found that specifically investigates reaction mechanisms using this compound.
Environmental Fate and Transformation Studies using Isotopic Labeling
Isotopic labeling is a critical tool for studying the environmental fate of chemicals. By tracing the labeled compound, researchers can identify degradation pathways, determine rates of transformation, and understand how a substance interacts with different environmental compartments. There are no published environmental fate or transformation studies that have employed this compound as a tracer.
Role As a Labeled Precursor and Building Block in Advanced Chemical Synthesis
Synthesis of Deuterated Naphthalene-Based Scaffolds for Medicinal Chemistry Research
The naphthalene (B1677914) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. x-mol.net Naphthalene-based molecules have found applications in treating a multitude of conditions, including cancer, inflammation, microbial infections, and neurological disorders. x-mol.net A key strategy in modern drug discovery is "precision deuteration," where hydrogen atoms at specific molecular positions are replaced with deuterium (B1214612), a stable, heavy isotope of hydrogen. nih.gov This substitution can significantly alter a drug's metabolic fate due to the kinetic isotope effect (KIE), as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond and thus is cleaved more slowly by metabolic enzymes like the cytochrome P450 family. nih.govbioscientia.de
7-Methoxy-1-naphthaldehyde-d3 is a critical starting material for synthesizing these advanced, deuterated drug candidates. Its non-deuterated analog, 7-Methoxy-1-naphthaldehyde, is a known intermediate in the production of the antidepressant agomelatine (B1665654). nih.gov Consequently, the d3-labeled version provides a direct route to deuterated versions of agomelatine and other naphthalene-based therapeutic scaffolds. By incorporating the deuterated methoxy (B1213986) group at an early stage, chemists can construct novel molecules with potentially superior pharmacokinetic profiles. nih.gov The slower metabolism can lead to a longer drug half-life, reduced formation of potentially toxic metabolites, and a more consistent therapeutic exposure, which may allow for lower or less frequent dosing. bioscientia.de
| Advantage of Using this compound in Drug Discovery | Underlying Mechanism | Potential Therapeutic Outcome |
|---|---|---|
| Improved Metabolic Stability | Kinetic Isotope Effect (KIE) slows enzymatic cleavage of the C-D bonds in the methoxy group. nih.gov | Increased plasma half-life and duration of action. |
| Reduced Metabolite-Related Toxicity | Slower metabolism can decrease the formation of reactive or toxic metabolites. bioscientia.de | Enhanced safety profile of the drug candidate. |
| Lower Effective Dose | Improved bioavailability and longer half-life mean less of the drug may be needed to achieve the desired effect. bioscientia.de | Reduced patient pill burden and potential for fewer side effects. |
| Creation of New Chemical Entities | Deuterated analogs are recognized as novel compounds, enabling new intellectual property. bioscientia.de | Commercial and developmental advantages for new therapies. |
Preparation of Functionalized Deuterated Naphthalenoids for Material Science Applications
Aggregation-induced emission (AIE) is a photophysical phenomenon observed in certain molecules, termed AIEgens, that are non-emissive in dilute solutions but become highly luminescent upon aggregation in a solid or poorly solvated state. researchgate.net This property makes AIEgens valuable for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. researchgate.net Naphthalene derivatives are frequently used as the core structure for designing novel AIEgens.
The incorporation of deuterium into luminogenic molecules is a recognized strategy for enhancing their photophysical properties. Replacing C-H bonds with stronger C-D bonds can suppress non-radiative decay pathways that occur through high-frequency molecular vibrations. This reduction in vibrational quenching often leads to a higher fluorescence quantum yield and improved photostability. This compound is an ideal precursor for creating deuterated AIEgens. Its aldehyde group serves as a versatile chemical handle for constructing the final AIEgen architecture through reactions like condensation or Knoevenagel reactions. The resulting deuterated naphthalene-based AIEgens are expected to exhibit enhanced brightness and greater resistance to photobleaching, making them superior materials for advanced optoelectronic and imaging applications.
The intrinsic fluorescence of the naphthalene ring system makes it a popular component in the design of fluorescent probes for detecting and imaging biological and chemical species. The performance of these probes—specifically their brightness and stability—is paramount for achieving high sensitivity and enabling long-term experiments.
As with AIEgens, the strategic deuteration of fluorescent probes can significantly improve their performance. By using this compound as a foundational building block, researchers can synthesize probes with enhanced photophysical characteristics. The aldehyde functionality allows for the covalent attachment of the deuterated naphthalene fluorophore to various recognition units (e.g., ligands, chelators) that provide specificity for a target analyte. The deuterium labeling on the methoxy group helps to rigidify the structure against vibrational energy loss, leading to probes that are brighter and more photostable. This allows for the detection of lower concentrations of the target analyte and reduces signal degradation during extended fluorescence microscopy studies. pharmaffiliates.com
Development of Reference Standards for Quantitative Analytical Methods
In modern analytical science, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), accurate quantification relies on the use of an appropriate internal standard (IS). cerilliant.com The gold standard for an IS is a stable isotope-labeled (SIL) version of the analyte being measured. cerilliant.com SIL standards have nearly identical physical and chemical properties to the analyte, causing them to behave similarly during sample extraction, chromatography, and ionization. lcms.cz However, their increased mass allows them to be separately detected and quantified by the mass spectrometer.
This compound is designed and used precisely for this purpose: it serves as a high-purity, labeled internal standard for the quantification of its non-deuterated counterpart, 7-Methoxy-1-naphthaldehyde. pharmaffiliates.comchemspider.com The three deuterium atoms provide a mass increase of 3 Daltons. This mass shift is sufficient to prevent signal overlap from the natural M+1 and M+2 isotopes of the unlabeled analyte, ensuring accurate and interference-free quantification even at low concentration levels. nih.gov Its use is critical in pharmacokinetic studies, environmental analysis, and quality control processes where precise measurement of 7-Methoxy-1-naphthaldehyde is required.
| Property | Description | Advantage in Quantitative Analysis |
|---|---|---|
| Chemical Equivalence | The molecular structure is identical to the analyte, differing only in isotopic composition. | Ensures identical behavior during sample preparation and extraction, minimizing analytical variability. cerilliant.com |
| Chromatographic Co-elution | Due to nearly identical physicochemical properties, it elutes at the same retention time as the analyte in LC. | Corrects for matrix effects and fluctuations in ionization efficiency at the exact moment the analyte enters the mass spectrometer. lcms.cz |
| Distinct Mass Signature | The +3 Da mass difference from the three deuterium atoms allows it to be distinguished from the analyte by the mass spectrometer. chemspider.com | Enables unambiguous detection and quantification without cross-talk or isotopic interference from the analyte. nih.gov |
| High Isotopic Purity | Synthesized to contain a very high percentage of the d3-labeled species with minimal unlabeled (d0) compound. | Prevents the internal standard from artificially inflating the measured concentration of the analyte. |
Computational Chemistry and Theoretical Modeling of Deuterated Naphthaldehydes
Quantum Chemical Calculations for Deuterium (B1214612) Isotopic Effects
Quantum chemical calculations are fundamental to understanding the subtle yet significant effects of deuterium substitution. The change in nuclear mass between protium (B1232500) (¹H) and deuterium (²H or D) can influence vibrational frequencies, bond lengths, and zero-point energies, which in turn affect the molecule's reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules. For 7-Methoxy-1-naphthaldehyde-d3, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles. The C-D bond is typically slightly shorter and stronger than the corresponding C-H bond.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. DFT can calculate the energies and spatial distributions of these orbitals, indicating sites susceptible to nucleophilic or electrophilic attack.
Calculate Reaction Energetics: By modeling reaction pathways, DFT can predict activation energies and reaction enthalpies. This would be particularly useful in studying the kinetic isotope effect (KIE), where the deuteration at the aldehyde position would be expected to slow down reactions involving the cleavage of the C-D bond compared to the C-H bond.
A hypothetical comparison of key electronic properties between the parent compound and its deuterated analog, as would be determined by DFT, is presented below.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative and not based on actual experimental or calculated data for this compound)
| Property | 7-Methoxy-1-naphthaldehyde | This compound | Expected Difference |
|---|---|---|---|
| HOMO Energy (eV) | -6.5 | -6.5 | Negligible |
| LUMO Energy (eV) | -2.1 | -2.1 | Negligible |
| HOMO-LUMO Gap (eV) | 4.4 | 4.4 | Negligible |
| Dipole Moment (Debye) | 3.8 | 3.8 | Minimal |
Quantum chemical calculations are also invaluable for predicting various spectroscopic properties. For this compound, these predictions would be instrumental in its characterization:
Infrared (IR) Spectroscopy: The most significant change would be observed in the C-D stretching and bending vibrations. The C-D stretching frequency is expected to appear at a lower wavenumber (around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2700-2800 cm⁻¹ for aldehydes) due to the heavier mass of deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The signal corresponding to the aldehydic proton would be absent in the ¹H NMR spectrum of the deuterated compound.
²H NMR: A signal would be present in the deuterium NMR spectrum at a chemical shift similar to that of the aldehydic proton in the non-deuterated compound.
¹³C NMR: The carbon atom of the aldehyde group (C-D) would exhibit a different splitting pattern (a triplet due to coupling with deuterium, which has a nuclear spin of 1) and a slight isotopic shift in its chemical shift compared to the C-H carbon.
Table 2: Predicted Vibrational Frequencies for the Aldehyde Group (Note: This table is illustrative and based on general principles of isotopic effects)
| Vibrational Mode | 7-Methoxy-1-naphthaldehyde (cm⁻¹) | This compound (cm⁻¹) |
|---|---|---|
| C-H/C-D Stretch | ~2750 | ~2100 |
| C-H/C-D Bend | ~1390 | ~980 |
Molecular Dynamics Simulations of Labeled Compound Interactions
While quantum mechanics is essential for understanding the electronic properties, molecular dynamics (MD) simulations are used to study the movement and interactions of molecules over time. For this compound, MD simulations could be used to investigate its behavior in different environments, such as in solution or interacting with a biological target like a protein. These simulations could reveal how deuteration might affect solvation, conformational dynamics, and binding modes.
Pharmacophore Modeling and Ligand Docking Studies (with labeled compounds as probes)
In the context of drug discovery, pharmacophore modeling and ligand docking are crucial computational techniques.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. While the static pharmacophore would be identical for both the deuterated and non-deuterated compounds, the dynamic behavior and interaction strengths might differ slightly.
Future Research Directions and Emerging Applications
Integration of 7-Methoxy-1-naphthaldehyde-d3 in Multi-Isotopic Labeling Strategies
The use of molecules labeled with stable isotopes is a cornerstone of metabolic tracing and pharmacokinetic analysis. mdpi.com this compound is a prime candidate for integration into multi-isotopic labeling strategies, where multiple isotopes (e.g., ²H, ¹³C, ¹⁵N) are incorporated into a single or multiple tracer molecules. This approach allows researchers to simultaneously track different metabolic pathways or distinguish between pools of the same metabolite.
By using this compound as a deuterated building block, scientists can synthesize more complex probes. When combined with other molecules labeled with ¹³C or ¹⁵N, it becomes possible to conduct advanced studies in systems biology and drug metabolism. For instance, a deuterated drug candidate derived from this naphthaldehyde could be co-administered with a ¹³C-labeled nutrient to investigate drug-nutrient interactions and their combined effect on metabolic fluxes. Deuterium (B1214612) labeling is particularly advantageous as it can alter metabolic rates due to the kinetic isotope effect, providing insights into rate-limiting steps of biochemical reactions. scispace.comnih.gov
| Labeling Strategy | Isotopes Used | Target Compound Class | Research Application |
| Dual Isotope Labeling | ²H (from this compound), ¹³C | Bioactive Probes | Elucidating drug metabolism pathways and identifying metabolites. |
| Pulse-Chase Analysis | ²H, ¹⁵N | Labeled Amino Acids/Peptides | Tracking protein synthesis, degradation, and turnover rates. |
| Fluxomics | ²H, ¹³C | Metabolic Intermediates | Quantifying the flow of metabolites through complex cellular networks. |
| Drug Interaction Studies | ²H, ¹³C | Drug Analogs & Nutrients | Assessing the impact of a deuterated drug on the metabolism of a ¹³C-labeled nutrient. |
Novel Catalytic Systems for Enhanced Deuteration Efficiency and Selectivity
The synthesis of deuterated aldehydes has been propelled by the development of novel catalytic systems that offer high efficiency and selectivity, often using inexpensive deuterium sources like deuterium oxide (D₂O). nih.govnih.gov These methods are crucial for the cost-effective production of this compound and other labeled compounds.
Recent advancements include:
N-Heterocyclic Carbene (NHC) Catalysis : NHCs have been shown to promote a reversible hydrogen-deuterium exchange (HDE) reaction in aldehydes. nih.gov This organocatalytic method is operationally simple and provides high levels of deuterium incorporation (>95%) for a wide range of aromatic and aliphatic aldehydes using D₂O as the deuterium source. nih.gov
Synergistic Photoredox and Organic Catalysis : This dual catalytic system uses visible light to generate acyl radicals from aldehydes. nih.govrsc.org In the presence of a thiol co-catalyst and D₂O, a highly selective hydrogen atom transfer (HAT) occurs, leading to formyl-deuterated products with excellent deuterium incorporation and broad functional group tolerance. nih.govrsc.org
Transition-Metal Catalysis : Metals such as palladium, iridium, and ruthenium are effective catalysts for direct HDE reactions. nih.govnih.gov For example, a Pd/C-Al-D₂O system facilitates chemo- and regioselective H-D exchange under environmentally benign conditions. nih.govmdpi.com These methods can achieve selective deuteration without requiring pre-functionalization of the substrate. researchgate.net
| Catalytic System | Catalyst Type | Deuterium Source | Key Advantages |
| N-Heterocyclic Carbene (NHC) | Organocatalyst | D₂O | High D-incorporation (>95%), operational simplicity, broad substrate scope. nih.gov |
| Photoredox/Thiol Synergy | Photocatalyst + Organocatalyst | D₂O | High formyl-selectivity, mild reaction conditions, excellent functional group tolerance. nih.govrsc.org |
| Palladium on Carbon (Pd/C) | Heterogeneous Transition Metal | D₂O | Environmentally benign, high chemo/regioselectivity. nih.govmdpi.com |
| Iridium/Ruthenium Complexes | Homogeneous Transition Metal | D₂/D₂O | Direct HDE without functional group manipulation. nih.govmarquette.edu |
Expansion into Bio-Orthogonal Chemistry with Deuterated Naphthalene (B1677914) Derivatives
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net Deuterated naphthalene derivatives, synthesized from precursors like this compound, are emerging as powerful tools in this field. The naphthalene core is a well-known fluorophore, while the deuterium label can serve as a silent reporter for techniques like Raman spectroscopy. nih.govsemanticscholar.org
The integration of deuterated naphthalenes into bio-orthogonal probes offers several advantages:
Vibrational Imaging : The carbon-deuterium (C-D) bond has a unique vibrational frequency in the "silent region" of the cellular Raman spectrum, where there is minimal background from endogenous molecules. This allows for highly specific imaging of the probe's localization and metabolism in real-time. nih.gov
Fluorogenic Probes : The naphthalene scaffold can be incorporated into fluorogenic systems, such as naphthalimide tetrazines. nih.govresearchgate.net These probes are initially non-fluorescent but become brightly fluorescent upon a bio-orthogonal reaction (e.g., with a specific cycloalkyne-tagged biomolecule), ensuring that the signal comes only from the intended target. semanticscholar.orgnih.gov
Multimodal Probes : By combining the deuterated naphthalene core with other functionalities, researchers can design multimodal probes. For example, a probe could be engineered for simultaneous fluorescence imaging (via the naphthalene group) and Raman imaging (via the C-D bond), providing complementary information within a single experiment.
Advanced Analytical Techniques for Ultra-Trace Deuterium Detection
The expanding use of deuterated compounds necessitates the development of highly sensitive analytical techniques capable of detecting and quantifying deuterium at ultra-trace levels. This is critical for pharmacokinetic studies, environmental monitoring, and process control in the synthesis of labeled compounds.
Key analytical methods include:
Mass Spectrometry (MS) : MS is a fundamental tool for analyzing deuterated compounds by detecting the mass shift they produce. scispace.com High-resolution mass spectrometry can provide precise isotope ratios, while techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for separating and quantifying trace impurities in deuterated materials. researchgate.nethidenanalytical.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ²H NMR are used to confirm the position and level of deuterium incorporation in a molecule. mdpi.com While ²H NMR directly detects the deuterium nucleus, it is inherently less sensitive due to deuterium's low gyromagnetic ratio. magritek.com However, modern high-field NMR spectrometers can achieve remarkable sensitivity, even detecting deuterium at its natural abundance. magritek.comucsb.edu
Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for quantifying deuterium, particularly in the form of deuterated water (D₂O). ukaea.uk It is being explored for real-time monitoring of processes involving deuterated substances. ukaea.uk
Emission Spectroscopy : This technique analyzes the light emitted from a sample when excited, for instance, in a plasma. It can rapidly determine the concentration of deuterium in gaseous mixtures with high accuracy. optica.org
| Analytical Technique | Principle | Sensitivity | Primary Application |
| Mass Spectrometry (MS) | Mass-to-charge ratio separation | High (ppb level) | Isotope ratio measurement, metabolite identification, quantification. researchgate.nethidenanalytical.com |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Moderate to High | Structural confirmation, determination of deuteration position and level. mdpi.commagritek.com |
| FTIR Spectroscopy | Infrared light absorption | Moderate | Real-time process monitoring, quantification of D₂O. ukaea.uk |
| Emission Spectroscopy | Wavelengths of emitted light | High | Rapid analysis of deuterium concentration in gas mixtures. optica.org |
Design and Synthesis of Next-Generation Labeled Naphthalene-Based Probes
Building on the foundation of its unique photophysical and isotopic properties, this compound is a key starting material for the design and synthesis of next-generation labeled probes. The versatility of the naphthalene scaffold allows for extensive chemical modification to create probes tailored for specific biological targets and imaging modalities. royalsocietypublishing.orgbeilstein-journals.org
Future design strategies will focus on:
Target Specificity : Incorporating moieties that bind to specific enzymes, receptors, or cellular organelles. For example, linking the deuterated naphthalimide core to ligands for mitochondria or lysosomes allows for targeted subcellular imaging. nih.gov
Enhanced Photophysical Properties : Modifying the substitution pattern on the naphthalene ring to tune properties like Stokes shift, quantum yield, and photostability, leading to brighter and more robust fluorescent probes. semanticscholar.orgrsc.org
Stimuli-Responsive Probes : Designing probes that "turn on" their signal (fluorescence or Raman) in response to specific biological stimuli, such as changes in pH, redox state, or the presence of a particular analyte like a metal ion. nih.govmdpi.com
Theranostic Agents : Creating multifunctional probes that combine diagnostic imaging capabilities with a therapeutic action, paving the way for personalized medicine.
The synthesis of these advanced probes often involves multi-step sequences starting from functionalized building blocks like this compound. nih.gov The modular nature of these syntheses allows for the systematic variation of different components of the probe to optimize its performance for a given application. nih.govroyalsocietypublishing.org
Q & A
What are the established synthetic routes for 7-Methoxy-1-naphthaldehyde-d3, and how do reaction conditions influence deuteration efficiency?
Level: Basic
Answer:
Synthesis of deuterated analogs like this compound typically involves substituting hydrogen atoms with deuterium at specific positions. A common approach includes:
- Friedel-Crafts acylation : Using deuterated reagents (e.g., D₂O or deuterated solvents) during key steps to introduce deuterium. For example, propargyl bromide and K₂CO₃ in DMF can facilitate nucleophilic substitution reactions, with deuterium incorporation optimized by controlling reaction time and temperature .
- Demethylation-deuteration sequences : Methoxy groups may undergo demethylation (e.g., using BBr₃) followed by re-methylation with deuterated methyl iodide (CD₃I) to achieve selective deuteration .
Critical variables include solvent polarity, catalyst selection (e.g., P₂O₅-MsOH for acid-catalyzed reactions), and purification methods (e.g., chromatography) to isolate the deuterated product .
How can researchers resolve contradictions in reported biological activities of methoxy-substituted naphthaldehydes across studies?
Level: Advanced
Answer:
Discrepancies often arise from structural variations (e.g., methoxy position) and experimental design differences. To address this:
- Structure-activity relationship (SAR) analysis : Compare positional isomers (e.g., 7-methoxy vs. 4-methoxy derivatives) to isolate substituent effects. For instance, 4-Methoxy-1-naphthaldehyde exhibits fluorogenic properties in enzymatic assays, while 7-substituted analogs may show altered reactivity due to steric or electronic differences .
- Standardize assay conditions : Control variables like solvent (DMSO vs. aqueous buffers), concentration, and cell lines to minimize confounding factors. For example, cytotoxicity studies should normalize against cell viability controls .
- Theoretical modeling : Use DFT calculations to predict electron density distributions and correlate with observed bioactivity .
What factorial design considerations are critical for optimizing the synthesis of this compound?
Level: Advanced
Answer:
A 2³ factorial design is recommended to evaluate three key factors:
Temperature (e.g., 60°C vs. 80°C): Higher temperatures may accelerate deuteration but risk decomposition .
Catalyst loading (e.g., 5 mol% vs. 10 mol% Pd/C): Excess catalyst can improve yield but increase purification complexity .
Deuterium source (D₂O vs. CD₃OD): Solvent choice impacts deuteration efficiency and isotopic purity .
Response variables include yield (%) and deuterium incorporation (measured via ¹H NMR or mass spectrometry). Interactions between factors can be analyzed using ANOVA to identify optimal conditions .
How do spectroscopic techniques validate deuterium incorporation in this compound?
Level: Basic
Answer:
- ¹H NMR : Absence of peaks at δ ~10 ppm (aldehyde proton) and δ ~3.8 ppm (methoxy protons) confirms deuteration at the aldehyde and methoxy positions. Residual solvent peaks (e.g., DMSO-d6) serve as internal references .
- Mass spectrometry (HRMS) : Look for [M+D]⁺ ions with a mass shift of +3 Da. Isotopic purity ≥98% is typically required for kinetic isotope effect studies .
- FTIR : Reduced C-H stretching (2800–3000 cm⁻¹) and enhanced C-D signals (~2100 cm⁻¹) provide additional confirmation .
What methodological frameworks guide the application of this compound in enzyme kinetics studies?
Level: Advanced
Answer:
- Michaelis-Menten kinetics : Use deuterated substrates to measure kinetic isotope effects (KIEs). For example, compare and between deuterated and protiated forms in alcohol dehydrogenase assays. A suggests rate-limiting hydride transfer .
- Fluorescence quenching assays : Monitor fluorogenic aldehyde conversion to alcohol products. Calibrate using standardized curves to quantify enzyme activity .
- Theoretical alignment : Link experimental data to computational models (e.g., QM/MM simulations) to elucidate transition-state geometries .
Why do conflicting reports exist on the solubility of deuterated naphthaldehydes, and how can these be addressed?
Level: Advanced
Answer:
Contradictions often stem from:
- Solvent deuteration effects : Deuterated solvents (e.g., D₂O vs. H₂O) alter polarity and solubility. For example, this compound may show reduced solubility in D₂O due to weakened hydrogen bonding .
- Crystallinity differences : Deuterated compounds can form distinct crystal lattices, affecting dissolution rates. Use powder XRD to compare protiated and deuterated forms .
- Standardization : Report solubility in multiple solvents (e.g., DMSO, ethanol) at controlled temperatures (25°C vs. 37°C) to ensure reproducibility .
How can researchers design controlled studies to assess the stability of this compound under varying storage conditions?
Level: Basic
Answer:
- Accelerated degradation studies : Store samples at elevated temperatures (40°C, 60°C) and monitor decomposition via HPLC at intervals (0, 7, 14 days). Compare with controls stored at -20°C .
- Light exposure tests : Use UV chambers to simulate daylight exposure. Protect aliquots with amber vials to assess photostability .
- Humidity control : Store samples in desiccators with silica gel (0% RH) vs. 75% RH to evaluate hydrolytic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
